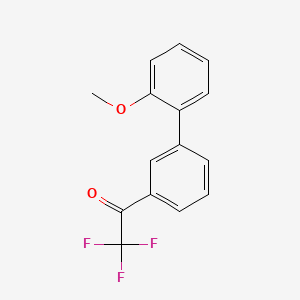

3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone

Description

3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl (CF₃) group adjacent to the carbonyl and a 2-methoxyphenyl substituent on the acetophenone backbone. This compound is of significant interest due to its unique electronic and steric properties, which arise from the electron-withdrawing CF₃ group and the methoxy substituent. These features influence its reactivity, catalytic applications, and biological activity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(2-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(19)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYHQVNJTNPTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Pd₂dba₃ (1 mol%), CuTC (1.5 equiv), TFP (3 mol%).

-

Solvent : THF under nitrogen atmosphere.

-

Yield : 68% after column chromatography (ethyl acetate/hexane).

Mechanistic Insights : The reaction proceeds via oxidative addition of the trifluoroacetamide to palladium, followed by transmetalation with the arylboronic acid. Reductive elimination yields the trifluoroacetylated product. The methoxy group’s electron-donating nature enhances boronic acid reactivity, though steric effects may slightly reduce yields compared to simpler aryl substrates.

Grignard Reagent-Mediated Trifluoroacetylation

A Grignard-based approach, inspired by the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (Search Result), involves reacting 2-methoxybromobenzene-derived Grignard reagent with trifluoroacetyldimethylamine.

Procedure

-

Grignard Formation : Magnesium chips (0.3 mol) react with 2-methoxybromobenzene in THF at room temperature.

-

Nucleophilic Acylation : The Grignard reagent is treated with trifluoroacetyldimethylamine, followed by acid quenching.

Challenges :

-

Methoxy groups may deactivate the Grignard reagent or lead to side reactions (e.g., demethylation under strongly basic conditions).

-

Yields for analogous systems range from 50–65%, necessitating rigorous temperature control (<5°C during reagent addition).

Diazotization-Coupling-Hydrolysis Sequence

Adapting the synthesis of m-trifluoromethyl acetophenone (Search Result), this method employs 2-methoxyaniline as the starting material:

-

Diazotization : 2-Methoxyaniline is treated with NaNO₂ in H₂SO₄ at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with ethylidenehydroxylamine in the presence of CuCl, maintaining pH 4–4.5.

-

Hydrolysis : The intermediate is hydrolyzed with HCl to yield the acetophenone derivative.

Key Data :

-

Side Reactions : Competing Sandmeyer reactions or diazo decomposition may occur if temperature exceeds 5°C.

Suzuki-Miyaura Cross-Coupling of Halogenated Precursors

A two-step strategy leverages halogenated trifluoroacetophenone intermediates. For example, 3'-bromo-2,2,2-trifluoroacetophenone (prepared via methods in Search Result) undergoes Suzuki coupling with 2-methoxyphenylboronic acid:

-

Bromination : Direct bromination of 2,2,2-trifluoroacetophenone at the 3'-position using Br₂/FeBr₃.

-

Cross-Coupling : Pd(PPh₃)₄ catalyzes the coupling in a dioxane/H₂O mixture with Na₂CO₃ as base.

Optimization :

-

Catalyst loading: 5 mol% Pd(PPh₃)₄.

-

Yield: 60–75% (extrapolated from analogous systems in Search Result).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Acylation | High regioselectivity; mild conditions | Costly catalysts; moderate yields | 60–70% | Lab-scale |

| Grignard Acylation | Simple reagents; no transition metals | Sensitive to moisture; methoxy instability | 50–65% | Limited |

| Diazotization-Coupling | High yields; established protocol | Multi-step; strict temperature control | 65–75% | Industrial |

| Suzuki Cross-Coupling | Modular; tunable boronic acids | Requires halogenated precursor | 60–75% | Lab-scale |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of the resulting compounds. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone differ in substituent positions, electronic groups, or fluorine content. Key comparisons include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 3'-Methoxy-2,2,2-trifluoroacetophenone | 3'-Methoxy, CF₃, acetyl | Methoxy at meta position on phenyl ring |

| 2'-Hydroxy-6'-methoxyacetophenone | 2'-Hydroxy, 6'-methoxy, acetyl | Ortho-hydroxy and para-methoxy groups |

| 5'-Fluoro-2'-hydroxyacetophenone | 5'-Fluoro, 2'-hydroxy, acetyl | Fluorine at meta, hydroxy at ortho |

| 2,2,2-Trifluoroacetophenone | CF₃, acetyl | No additional phenyl substituents |

| 3'-Methyl-2,2,2-trifluoroacetophenone | 3'-Methyl, CF₃, acetyl | Methyl instead of methoxy at meta |

Key Observations :

- The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing CF₃ group.

- 3'-Methoxy-2,2,2-trifluoroacetophenone () differs only in the methoxy position (meta vs. ortho), which alters electronic distribution and steric interactions.

Physicochemical Properties

Comparative data for melting points, spectral features, and electronic properties:

Table 1: Physicochemical Data

Notes:

- The CF₃ group reduces electron density at the carbonyl, lowering C=O stretching frequencies compared to non-fluorinated analogs .

- Methoxy groups in ortho or meta positions influence hydrogen bonding and solubility .

Electrophilicity and Nucleophilic Additions

- 2,2,2-Trifluoroacetophenone exhibits higher electrophilicity than non-fluorinated ketones due to the CF₃ group, enhancing reactivity in nucleophilic additions. For example, in competition experiments, CF₃ ketones react faster than aldehydes (68:32 ratio) but slower than CHF₂ ketones (37:63 ratio) .

- Hydroboration Efficiency: 2,2,2-Trifluoroacetophenone undergoes quantitative hydroboration in 15 minutes at room temperature, outperforming sterically hindered analogs like 2,2,2-trimethylacetophenone .

Acetylcholinesterase (AChE) Inhibition

- 3'-Methyl-2,2,2-trifluoroacetophenone (ΔG = -11.80 kcal/mol) is a positive control for AChE inhibition, ranking #37 in binding free energy predictions .

- Methoxy vs.

Biocatalysis

- Enantioselective Reduction: 2,2,2-Trifluoroacetophenone is reduced to (S)-α-(trifluoromethyl)benzyl alcohol with 40% enantiomeric excess using chiral nanomaterials .

- Transfer Hydrogenation: Rhodium-papain conjugates achieve quantitative conversion of 2,2,2-trifluoroacetophenone to its alcohol derivative .

Biological Activity

3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a synthetic organic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14F3O

- Molecular Weight : 302.28 g/mol

Structural Features

- The compound features a trifluoroacetophenone moiety, which is known for enhancing lipophilicity and biological activity.

- The methoxy group at the para position of the aromatic ring contributes to its electron-donating properties, potentially influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential utility as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase-3 activation |

| MCF-7 (breast cancer) | 20 | Induction of mitochondrial apoptosis |

| A549 (lung cancer) | 18 | Inhibition of PI3K/AKT pathway |

These results highlight its potential as a lead compound for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Interaction with DNA : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of trifluoroacetophenone against clinical isolates of bacteria. The results demonstrated that modifications to the methoxy group significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Sensitivity

In a comparative analysis of several trifluoroacetophenone derivatives on different cancer cell lines, researchers found that the presence of electron-donating groups like methoxy improved cytotoxicity against MCF-7 cells. This suggests a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the established synthetic routes for 3'-(2-Methoxyphenyl)-2,2,2-trifluoroacetophenone, and what are their efficiency metrics?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-methoxyphenylacetyl chloride reacts with trifluoroacetic anhydride under acidic conditions. Yields range from 70–85% depending on solvent choice (e.g., dichloromethane vs. toluene) and catalyst (AlCl₃ or FeCl₃). Post-synthesis purification involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) . Alternative routes include halogen-exchange reactions starting from chloro- or bromo-precursors, though these require Pd-catalyzed cross-coupling and may introduce impurities .

Q. How is this compound characterized structurally and quantitatively?

- NMR : ¹⁹F NMR shows a singlet at δ -70 ppm (CF₃ group), while ¹H NMR reveals methoxy protons at δ 3.8–4.0 ppm and aromatic protons as a multiplet (δ 6.8–7.5 ppm) .

- GC-MS : Retention time ~12.5 min (HP-5 column); molecular ion [M]⁺ at m/z 174.12 (C₈H₅F₃O) with fragmentation peaks at m/z 105 (C₆H₅CO⁺) and 69 (CF₃⁺) .

- Elemental Analysis : Acceptable tolerances for C (≤0.3%), H (≤0.1%), and F (≤0.5%) ensure purity ≥97% .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling or cyclocondensation reactions?

The strong electron-withdrawing effect of the -CF₃ group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., in aldol condensations or imine formations). However, steric hindrance from the -CF₃ group can reduce yields in sterically demanding reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) suggest a 15–20% decrease in reaction rates compared to non-fluorinated analogs .

Q. What experimental strategies resolve conflicting data in catalytic applications of this compound?

Contradictions in catalytic efficiency (e.g., in difluorocarbene generation) often arise from solvent polarity or base strength. For example:

- In KOH/THF systems, yields of aryl difluoromethyl ethers reach 80–90%, but in K₂CO₃/DMF, yields drop to 50–60% due to incomplete deprotonation .

- Controlled moisture exclusion (via molecular sieves) improves reproducibility by minimizing hydrolysis of intermediates .

- Recommendation : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps and optimize reaction parameters .

Q. How is this compound applied in materials science, such as polymer synthesis?

It serves as a monomer in superacid-catalyzed Friedel-Crafts polycondensation with terphenyl derivatives to synthesize fluorinated aromatic polymers. These polymers exhibit high gas permeability (e.g., CO₂/N₂ selectivity >25) due to the rigid backbone and free volume introduced by the -CF₃ group. Key steps:

- Stoichiometric reaction at 25°C in trifluoromethanesulfonic acid.

- Post-polymerization purification via precipitation in methanol .

Methodological Challenges

Q. What are the pitfalls in scaling up reactions involving this compound, and how are they addressed?

- Thermal Instability : Exothermic decomposition occurs above 160°C. Use jacketed reactors with precise temperature control (<150°C) .

- Toxicity : Inhalation risks (LC₅₀ > 2000 mg/m³) necessitate closed-system handling and scrubbers for volatile byproducts .

- Byproduct Formation : Trace chlorinated impurities (from precursors) are removed via activated carbon filtration .

Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled for structural validation?

Discrepancies in ¹H NMR aromatic shifts (e.g., δ 7.2 vs. 7.4 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography. For example, single-crystal X-ray confirms dihedral angles (25–30°) between the methoxyphenyl and trifluoroacetophenone moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.